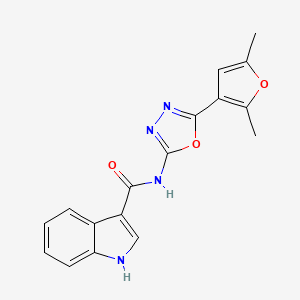

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

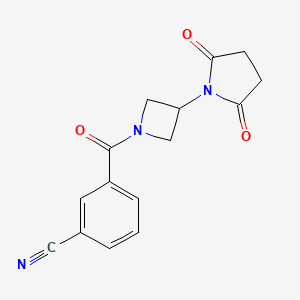

The compound “N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s reacted. For instance, 2,5-dimethylfuran has been involved in Diels–Alder cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, a related compound, 3-acetyl-2,5-dimethylfuran, has a density of 1.0±0.1 g/cm3, a boiling point of 258.0±0.0 °C at 760 mmHg, and a flash point of 78.9±0.0 °C .Scientific Research Applications

Antiallergic Activities

A study conducted by Huang et al. (1994) explored the synthesis and antiallergic activities of related compounds, including 5-(4,5-dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-2,3,4-trimethylfuro[2,3-c]pyrazole, which shares structural similarities with the queried compound. These derivatives showed promising antiallergic effects and were found to suppress various induced ear edema in mice, highlighting their potential in antiallergic applications (Huang et al., 1994).

Antimicrobial and Antioxidant Activities

A 2016 study by Sindhe et al. synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using a similar reaction process. These compounds exhibited significant antimicrobial and antioxidant activities, suggesting the potential of related structures in these fields (Sindhe et al., 2016).

Allosteric Modulation of Cannabinoid Receptor

Khurana et al. (2014) investigated the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). Their findings on the critical chain length and electron withdrawing group at certain positions contribute to understanding how similar compounds, including the queried compound, might interact with CB1 (Khurana et al., 2014).

Inhibition of Urease Enzyme

A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating the possible application of similar structures in inhibiting this enzyme (Nazir et al., 2018).

Polymer Synthesis

Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, similar to the queried compound. These polymers showed good thermal stability and solubility, suggesting the potential use of related compounds in the synthesis of new polymers (Sava et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-9-7-12(10(2)23-9)16-20-21-17(24-16)19-15(22)13-8-18-14-6-4-3-5-11(13)14/h3-8,18H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGJKNPLWJLYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)

![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)

![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)

![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)